3-(Isopropyl(phenyl)amino)propanoic acid
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(N-propan-2-ylanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-10(2)13(9-8-12(14)15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
ALRYEUDWCWWDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
3-(Isopropyl(phenyl)amino)propanoic acid has found applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Isopropyl(phenyl)amino)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Key Observations :
- Steric Effects: The isopropyl(phenyl)amino group in the target compound introduces significant steric hindrance compared to simpler analogs like 3-azanyl-3-phenylpropanoic acid.
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 3-(4-hydroxy-3-nitrophenyl)propanoic acid) increase acidity (pKa ~2–3), whereas electron-donating groups (e.g., hydroxyphenyl in ) reduce it .
- Chirality: Enantiomers such as (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid exhibit stereospecific biological interactions, unlike the non-chiral target compound .
Physicochemical Properties
- Solubility: The isopropyl(phenyl)amino group reduces aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., 3-azanyl-3-phenylpropanoic acid) but improves solubility in organic solvents like DMF or ethanol .
- Stability: Tertiary amines are prone to oxidation, whereas primary amines (e.g., 3-azanyl-3-phenylpropanoic acid) are more reactive but less stable under acidic conditions .
Q & A
Q. What are the established synthetic routes for 3-(Isopropyl(phenyl)amino)propanoic acid, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves coupling an isopropylamine derivative with a phenyl-substituted propanoic acid precursor. Key steps include:
- Substitution Reactions : Use of sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) to facilitate nucleophilic substitution at the β-position of propanoic acid .
- Catalytic Optimization : Palladium or copper catalysts may enhance coupling efficiency between aromatic and aliphatic amines, as seen in analogous compounds like (S)-2-(4-chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride .
- Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., using tert-butyl esters) prevents undesired side reactions during amine coupling .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| A | K₂CO₃, DMF, 80°C | 65–70 | Competing hydrolysis of ester intermediates |
| B | Pd/C, H₂, EtOH | 75–80 | Requires careful control of hydrogenation pressure |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) coupled with mass spectrometry verifies purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 236.2) .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bend) confirms functional groups .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?
Methodological Answer:
- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with computational modeling (DFT calculations for predicted NMR shifts) to address discrepancies .
- Solvent Effects : Note that NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Standardize solvent systems for comparative studies .
- Dynamic Effects : Rotameric equilibria in the isopropyl group may cause peak splitting. Variable-temperature NMR can resolve this .
Q. Table 2: Case Study – Conflicting ¹H NMR Data
| Observation | Probable Cause | Resolution Strategy |
|---|---|---|
| Split peaks at δ 3.3 ppm | Rotameric exchange | Conduct NMR at –20°C to slow rotation |
| Missing carboxylic proton | Deuteration in protic solvents | Use DMSO-d₆ for analysis |
Q. How does the stereochemistry of this compound influence its biochemical interactions, and what methods validate enantiomeric purity?
Methodological Answer:
- Stereochemical Impact : Enantiomers may exhibit divergent binding affinities to enzymes or receptors. For example, (S)-enantiomers of related compounds show enhanced activity in kinase inhibition assays .
- Validation Methods :
- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol, 90:10) to separate enantiomers. Retention times differ by >2 minutes for R and S forms .
- Optical Rotation : Compare specific rotation values ([α]ᴅ²⁵) with literature data for enantiopure standards .
- Circular Dichroism (CD) : Distinct CD spectra for each enantiomer confirm configuration .
Q. What in vitro assays are suitable for studying the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines via scintillation counting .
- Protein Binding : Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins like albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
